molecular formula C13H12F9NO6S B13912314 Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate

Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate

Cat. No.: B13912314
M. Wt: 481.29 g/mol
InChI Key: FUBQLISBTGYALH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a perfluorobutyl group, which imparts unique chemical properties, including high stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazole rings.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis process . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate involves its interaction with specific molecular targets. The perfluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the isoxazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-(3-(((trifluoromethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
  • Methyl 3-methyl-2-(3-(((chloromethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
  • Methyl 3-methyl-2-(3-(((bromomethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate

Uniqueness

Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate is unique due to the presence of the perfluorobutyl group, which imparts exceptional stability and resistance to metabolic degradation. This makes it a valuable compound for applications requiring high chemical stability and durability .

Properties

Molecular Formula

C13H12F9NO6S

Molecular Weight

481.29 g/mol

IUPAC Name

methyl 3-methyl-2-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-1,2-oxazol-5-yl]butanoate

InChI

InChI=1S/C13H12F9NO6S/c1-5(2)8(9(24)27-3)6-4-7(23-28-6)29-30(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h4-5,8H,1-3H3

InChI Key

FUBQLISBTGYALH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NO1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)OC

Origin of Product

United States

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